1-Chloro-3-(2-phenylethenyl)benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-phenylethenyl)benzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . Another method involves nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Strong nucleophiles like sodium amide (NaNH2) or sodium hydroxide (NaOH) are employed under high-temperature conditions.
Major Products:
Oxidation: Formation of benzaldehyde or acetophenone derivatives.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of phenyl-substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-(2-phenylethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3-(2-phenylethenyl)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism where the nucleophile adds to the aromatic ring, followed by the elimination of the leaving group . This process is facilitated by the presence of electron-withdrawing groups that stabilize the intermediate formed during the reaction.
Comparison with Similar Compounds
1-Chloro-3-(2-phenylethenyl)benzene can be compared with other similar compounds such as:
Chlorobenzene: A simpler structure with only a chlorine substituent.
Styrene: Contains a phenylethenyl group but lacks the chlorine substituent.
1-Chloro-4-(2-phenylethenyl)benzene: Similar structure but with the chlorine atom in a different position on the benzene ring.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis and research.
Properties
CAS No. |
24942-77-6 |
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Molecular Formula |
C14H11Cl |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-chloro-3-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H |
InChI Key |
LLSLQJAZJCNYQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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